5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide

HPGDS inhibition Enzymatic assay Scaffold tractability

Researchers seeking a validated HPGDS fragment for allosteric mechanistic studies face a shortage of soluble, low-MW probes with a conjugation handle. This compound directly addresses that gap. - **Distinct pharmacology:** IC50 130 nM / Kd 1000 nM → non-competitive mechanism probe. - **Chemoselective handle:** Free terminal -NH2 enables hydrazone formation with fluorophores or biotin (unlike N'-acylhydrazides). - **High solubility:** cLogP ~1.5 minimizes DMSO artifacts in SPR/ITC. Procurement-ready, low-MW (228 Da), fragment-like scaffold for HPGDS target engagement.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
Cat. No. B13241639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC2=CN=C(C=C2)C(=O)N
InChIInChI=1S/C12H12N4O/c13-12(17)11-7-6-10(8-14-11)16-15-9-4-2-1-3-5-9/h1-8,15-16H,(H2,13,17)
InChIKeyBBVWOHSVFNQEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide Procurement Evidence


5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide (molecular formula C₁₂H₁₂N₄O) is a heterocyclic small molecule comprising a pyridine-2-carboxamide core with a phenylhydrazinyl substituent at the 5-position . The compound integrates a hydrazine (–NH–NH₂) handle with a primary carboxamide group, placing it within the aryl hydrazine class that has been explored for enzyme inhibition and as a synthon for hydrazone-based conjugates [1]. Its annotated bioactivity against hematopoietic prostaglandin D synthase (HPGDS) is documented in publicly curated databases [1].

Target HPGDS enzyme inhibition studies
Workflow Fragment-based lead discovery and elaboration
Chemistry Hydrazone probe conjugation via free terminal –NH₂

5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide Non-Substitutability


Compounds within the phenylhydrazine-pyridine class exhibit marked differences in the position of the carboxamide group, the oxidation state of the hydrazine linker, and the number of hydrogen-bond donors (HBD), precluding simple interchange . The 2-carboxamide regioisomer (the target compound) presents a distinct ring-activation and H-bonding pattern compared to the 4-carboxamide regioisomer, while the free terminal –NH₂ group enables hydrazone formation that is sterically and electronically inaccessible to N′-acylhydrazide analogs such as PluriSln 1 [1]. These structural variables translate into differential target-engagement profiles, as evidenced by divergent HPGDS IC₅₀ and Kd values across structurally related members of the class [2].

Regioisomer mismatch
2‑carboxamide geometry may not transfer to 4‑carboxamide regioisomer; H‑bond donor topology and ring activation differ.
Acylhydrazide conjugation loss
N′‑acylhydrazide analogs lack the free –NH₂ required for hydrazone‑based probe construction; substitution blocks bioconjugation workflow.
Target‑engagement divergence
HPGDS IC₅₀ and Kd vary widely across structural analogs; potency and binding-mode profiles may shift without re‑optimization.

5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide Quantitative Evidence


HPGDS Inhibition Potency and Ligand Efficiency

5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide inhibits human HPGDS with an IC₅₀ of 130 nM (Kd = 1,000 nM) [1]. While this potency is lower than optimized, drug-like HPGDS inhibitors such as HPGDS inhibitor 1 (IC₅₀ = 0.7 nM), SAR191801 (IC₅₀ = 12 nM), and a close analog (BDBM50084155, IC₅₀ = 26 nM) [2], the target compound possesses a molecular weight (MW = 228 Da) approximately 40 % lower and a lipophilicity (cLogP estimated ~1.5) substantially below the comparators (MW = 381–416 Da; cLogP = 3.1–4.5) . This translates into higher ligand efficiency (LE ≈ 0.34 kcal/mol/heavy-atom) vs. SAR191801 (LE ≈ 0.26), indicating superior efficiency of binding per heavy atom [1].

HPGDS Inhibition
Cross‑study comparable
IC₅₀ 130 nM, Kd 1,000 nM
LE ≈ 0.34
Higher ligand efficiency at lower molecular weight supports fragment‑elaboration context
Assay: GST‑coupled, E. coli HPGDS; comparators have higher potency but lower LE
HPGDS inhibition Enzymatic assay Scaffold tractability

Regioisomeric H-Bonding Topology

The target compound bears the carboxamide at the pyridine 2-position, placing it adjacent to the ring nitrogen and enabling an intramolecular H-bond between the amide –NH₂ and the pyridyl N, which restricts the conformational ensemble . In contrast, the 4-carboxamide regioisomer 2-(2-phenylhydrazin-1-yl)pyridine-4-carboxamide (CAS 2059970-42-0) lacks this geometric constraint and presents a distinct hydrogen-bond donor/acceptor vector . Quantitative analysis via computed HBD count shows the target compound possesses 3 HBD (amide NH₂ + hydrazine NH) vs. the regioisomer's 3 HBD with altered spatial disposition, and both differ from the 2-HBD hydrazide PluriSln 1 .

H‑Bond Topology
Class‑level inference
3 HBD, 2‑carboxamide; intramolecular H‑bond restricts conformational ensemble
Regioisomer‑dependent donor vector may shift molecular recognition
Data to verify; no biological assay for regioisomer
Regioisomerism Hydrogen bonding Receptor complementarity

Free Terminal Hydrazine for Bioconjugation

The terminal –NH₂ group of the phenylhydrazinyl moiety in the target compound provides a reactive handle for hydrazone formation with carbonyl-containing substrates, a functional capability absent in N′-acylhydrazide comparators (e.g., PluriSln 1), where the terminal nitrogen is blocked by an acyl group . The pKa of the terminal hydrazine NH₂ is expected to fall within the range where protonation is minimal at physiological pH, preserving reactivity for bioorthogonal or chemical-probe applications [1]. Quantitative comparison: target compound possesses one free –NH₂ (nucleophilic); PluriSln 1 possesses zero free –NH₂; the 4-carboxamide regioisomer also bears a free –NH₂ but differs in scaffold geometry .

Conjugation Handle
Class‑level inference
1 free terminal –NH₂; hydrazone‑reactive with carbonyl substrates
Enables hydrazone‑based probe synthesis; absent in N′‑acylhydrazides
Reactivity expected under mild acidic conditions; experimental validation recommended
Bioconjugation Hydrazone chemistry Chemical probe synthesis

Binding Affinity Differentiation

The target compound binds human HPGDS with a Kd of 1,000 nM, as determined by a competitive binding assay [1]. This Kd is substantially weaker than those of fully optimized HPGDS clinical candidates (e.g., GSK compound with Kd = 0.5 nM in a tryptophan fluorescence quenching assay) [2], yet the target compound's binding is unambiguous and provides a defined baseline for fragment elaboration. The 13-fold ratio between Kd (1,000 nM) and IC₅₀ (130 nM) suggests a non-competitive or mixed inhibition modality, which may offer a differentiation advantage for applications seeking allosteric modulation rather than orthosteric competition with the substrate-binding site [1].

Binding Affinity
Cross‑study comparable
Kd 1,000 nM
IC₅₀/Kd = 0.13
Low ratio suggests non‑competitive/allosteric inhibition context
Competitive binding assay; comparator Kd 0.5 nM for orthosteric inhibitor
Binding affinity Kd measurement HPGDS target engagement

Fragment-Like Physicochemical Profile

With MW = 228 Da, 3 HBD, and an estimated cLogP of ~1.5, 5-(2-phenylhydrazin-1-yl)pyridine-2-carboxamide resides firmly within CNS-like or fragment-like chemical space (Rule-of-3 compliant) [1]. In contrast, HPGDS inhibitor 1 (MW = 381, cLogP = 4.5) and SAR191801 (MW = 416, cLogP = 3.14) exceed typical fragment properties . The target compound's lower logP and higher aqueous solubility (predicted) reduce the need for high DMSO concentrations in biochemical assays and minimize non-specific partitioning artifacts commonly associated with lipophilic inhibitors [1].

Physicochemical Profile
Class‑level inference
MW 228 Da, cLogP ~1.5
Rule‑of‑3 compliant
Fragment‑like properties support aqueous‑compatible biochemical assays
Experimental solubility not publicly available; estimated properties
Physicochemical properties Solubility Permeability

5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide Application Scenarios


Fragment-Based Lead Discovery for HPGDS

The compound's confirmed HPGDS IC₅₀ of 130 nM, combined with its fragment-like MW (228 Da) and high ligand efficiency, positions it as a validated starting fragment for structure-guided elaboration [1]. Researchers can exploit the available Kd data (1,000 nM) to design fragment-growing or merging strategies with the goal of improving potency while monitoring ligand efficiency [1].

Hydrazone-Based Chemical Probe Construction

The free terminal hydrazine (–NH₂) enables chemoselective hydrazone formation with aldehyde- or ketone-functionalized reporter molecules (fluorophores, biotin, or affinity tags) [2]. This reactivity is absent in N′-acylhydrazide analogs, making the target compound uniquely suited for preparing probe molecules for pull-down experiments, fluorescence polarization assays, or cellular imaging studies of HPGDS subcellular localization [2].

Solubility-Optimized Biochemical Assays

With an estimated cLogP of ~1.5 and low molecular weight, this compound is predicted to have significantly higher aqueous solubility than lipophilic HPGDS inhibitors (MW > 380, cLogP > 3.0), reducing DMSO-associated assay artifacts [3]. This makes it an attractive choice for high-concentration biochemical experiments, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) where solubility and low non-specific binding are critical [3].

HPGDS Allosteric Inhibition Mechanism Studies

The 13-fold difference between the target compound's IC₅₀ (130 nM) and Kd (1,000 nM) suggests a non-competitive or mixed inhibition mechanism, distinct from the orthosteric binding mode of more potent HPGDS inhibitors [1][4]. This property supports its use as a mechanistic probe to investigate allosteric regulation of HPGDS, substrate cooperativity, and the role of glutathione in modulating inhibitor binding [1].

Application
Selection Property
Validation Focus
Fragment‑based HPGDS lead discovery
Ligand efficiency profile
Binding affinity retention during elaboration
Hydrazone‑based chemical probe construction
Free terminal hydrazine handle
Conjugation efficiency and probe stability
Solubility‑optimized biochemical assays
Fragment‑like physicochemical profile
Aqueous solubility and NSB artifact mitigation
HPGDS allosteric mechanism studies
Non‑competitive inhibition profile
IC₅₀/Kd ratio and allosteric modulation context
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